Product packaging for 2-Tosylethanamine hydrochloride(Cat. No.:CAS No. 1093405-12-9)

2-Tosylethanamine hydrochloride

Cat. No.: B1318664
CAS No.: 1093405-12-9
M. Wt: 235.73 g/mol
InChI Key: HUUJEVONCPRVBV-UHFFFAOYSA-N
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Description

2-Tosylethanamine hydrochloride (CAS 1093405-12-9) is a chemical intermediate with the molecular formula C9H14ClNO2S and a molecular weight of 235.73 . This compound features a tosyl (p-toluenesulfonyl) protecting group on a primary amine, making it a valuable reagent in synthetic organic chemistry. The tosyl group is a common protecting group for amines, and this compound can serve as a versatile building block for the synthesis of more complex molecules, particularly in pharmaceutical research and development . As a sulfonamide-based compound, it is typically a white to off-white solid that is stable under recommended storage conditions . Researchers utilize this compound in reactions where a protected diamine structure is required, facilitating the selective modification of the molecule in multi-step syntheses. Its application is essential in medicinal chemistry for constructing target structures during the exploration of new active compounds. Safety Information: This compound is classified with the signal word "Warning" according to GHS standards. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions before use. Notice: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14ClNO2S B1318664 2-Tosylethanamine hydrochloride CAS No. 1093405-12-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylphenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;/h2-5H,6-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUJEVONCPRVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590052
Record name 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093405-12-9
Record name 2-(4-Methylbenzene-1-sulfonyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylbenzenesulfonyl)ethylamine hydrochloride
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Synthetic Methodologies for 2 Tosylethanamine Hydrochloride and Its Derivatives

Direct Synthesis Approaches to 2-Tosylethanamine (B1623016) Hydrochloride

The direct synthesis of 2-tosylethanamine hydrochloride can be achieved through a couple of primary routes, either by building up from a halogenated amine precursor or by direct sulfonylation of an appropriate amine.

Preparation from Analogous Halogenated Ethylamine (B1201723) Hydrochlorides

A common and effective pathway to this compound involves a two-step process: first, the synthesis of a halogenated ethylamine hydrochloride, such as 2-chloroethylamine (B1212225) hydrochloride, followed by its reaction with a sulfonylating agent.

The synthesis of 2-chloroethylamine hydrochloride often starts from ethanolamine (B43304). Several methods have been developed for this chlorination reaction. One approach involves reacting ethanolamine with hydrogen chloride, using an organic acid as a catalyst, to produce 2-chloroethylamine hydrochloride. rsc.org This method is advantageous due to its use of readily available materials and avoidance of harsh reagents like thionyl chloride, thereby reducing the generation of polluting gases. rsc.org

Alternatively, 2-chloroethylamine hydrochloride can be produced by reacting 2-hydroxyethylamine hydrochloride (ethanolamine hydrochloride) with thionyl chloride. nih.govresearchgate.net This reaction can be efficiently carried out using a substoichiometric amount of an aliphatic carboxylic acid as a solvent, which transforms the viscous starting material into an easily stirrable oil, leading to high yields. nih.gov A similar method using thionyl chloride in 1,2-dichloroethane (B1671644) is employed for producing bis(2-chloroethyl)amine (B1207034) hydrochloride from diethanolamine. wikipedia.org

Once 2-chloroethylamine hydrochloride is obtained, it is reacted with a p-toluenesulfonyl halide, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction, a nucleophilic substitution, results in the formation of the desired N-(2-chloroethyl)-p-toluenesulfonamide. The final step to obtain the title compound would involve a subsequent reaction to replace the chloro group with an amino group, though the direct tosylation of 2-aminoethanols is often more direct. A more streamlined approach involves the direct reaction of the aqueous solution of 2-chloroethylamine hydrochloride with the sulfonyl halide in the presence of a base to yield the sulfonamide.

Table 1: Selected Patented Methods for 2-Chloroethylamine Hydrochloride Synthesis

Starting Material Reagent(s) Catalyst/Solvent Key Conditions Yield Reference
Ethanolamine Hydrogen Chloride Adipic Acid Heat to 120-160°C High rsc.org
Ethanolamine Hydrogen Chloride Propionic Acid Heat to 130°C High rsc.org
2-Hydroxyethylamine HCl Thionyl Chloride Acetic Acid Heat to 60°C 99.1% nih.gov
2-Hydroxyethylamine HCl Thionyl Chloride Formic Acid Heat to 70-80°C 99.0% nih.gov
Diethanolamine Thionyl Chloride 1,2-Dichloroethane Reflux Quantitative wikipedia.org

Sulfonylation Strategies Utilizing Amines

Direct sulfonylation of an appropriate amine, such as 2-aminoethanol or its hydrochloride salt, provides a more direct route to the tosylamide scaffold. The reaction typically involves treating the amine with 4-methylbenzene-1-sulfonyl chloride (p-toluenesulfonyl chloride) in the presence of a base.

A general procedure involves dissolving the amine in a solvent like dichloromethane, followed by the addition of a base, such as triethylamine (B128534), and then the p-toluenesulfonyl chloride. The reaction mixture is stirred, often starting at a low temperature and allowing it to warm to room temperature, to facilitate the formation of the sulfonamide bond. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction. The resulting crude product can then be purified, typically by recrystallization, to yield the pure tosylated compound. This method is widely applicable for the N-tosylation of primary and secondary amines.

Derivatization and Functionalization Routes of the 2-Tosylethanamine Scaffold

The 2-tosylethanamine scaffold serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups through reactions targeting the amine nitrogen.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine of a tosylethanamine can be alkylated to produce N-substituted derivatives. However, the direct alkylation of amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. To achieve selective mono-N-alkylation of amino alcohols, a common strategy involves a protection-alkylation-deprotection sequence. The amine can first be protected with a group like tert-Butoxycarbonyl (Boc), followed by deprotonation with a strong base (e.g., sodium hydride) and reaction with an alkylating agent like methyl iodide. Subsequent removal of the Boc group yields the desired N-mono-alkylated product. For industrial applications, catalytic methods using alcohols as alkylating agents in the presence of hydrogen and a copper/magnesium silicate (B1173343) catalyst have also been developed for the N-alkylation of amines. The synthesis of N-methyl-2-tosylethanamine hydrochloride would follow these general principles.

N-Acylation: N-acylation introduces an acyl group to the nitrogen atom and is a fundamental transformation in organic chemistry. This can be readily achieved by reacting the 2-tosylethanamine scaffold with an acylating agent such as an acyl chloride (e.g., hexanoyl chloride) or an anhydride. The reaction is typically performed in the presence of a base to scavenge the acid byproduct. In the case of substrates containing both amino and hydroxyl groups, like N-tosyl-2-aminoethanol, selectivity can be an issue. However, N-acylation is generally favored over O-acylation when reacting with acyl chlorides under standard conditions. The pH of the reaction medium can significantly influence the outcome and degree of substitution in N-acylation reactions.

Synthesis of Substituted Tosylethanamine Derivatives

The synthesis would likely start from an appropriate N-tosylated imine. This imine intermediate could be formed from the corresponding N-tosylated aldehyde. The key step would be the addition of a thiol, in this case, thiophenol, to the imine. The addition of thiols to N-protected imines is a known method for preparing N,S-acetals. In this case, the reaction would proceed via a 1,2-addition of the sulfur nucleophile to the imine carbon. To form the desired gem-dithioether structure, two equivalents of thiophenol would react with the N-tosyl imine, likely catalyzed by a Lewis or Brønsted acid, leading to the formation of 2-phenyl-2,2-bis(phenylthio)-N-tosylethanamine.

Preparation of Closely Related Tosylated Synthons

In addition to this compound itself, other tosylated building blocks, or synthons, are valuable in organic synthesis. One such synthon is β-tosylethylazide (TSE-N3).

β-Tosylethylazide is a useful reagent, particularly in the field of click chemistry. It can be readily prepared in a single step through the reaction of p-tolyl vinyl sulfone with sodium azide (B81097) in the presence of sulfuric acid. This synthon undergoes metal-catalyzed 1,3-dipolar cycloadditions with various alkynes to produce N-(β-tosylethyl)-protected 1,2,3-triazoles. The N-(β-tosylethyl) group acts as a protecting group that can be subsequently removed under basic conditions, such as with potassium tert-butoxide, via a reverse Michael reaction.

Chemical Reactivity and Organic Transformations of 2 Tosylethanamine Hydrochloride

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-tosylethanamine (B1623016) hydrochloride is a key reactive site, participating in various bond-forming and cyclization reactions.

C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental process in organic chemistry, crucial for the synthesis of a vast array of nitrogen-containing compounds. tcichemicals.com 2-Tosylethanamine hydrochloride, with its primary amine, serves as an excellent nucleophile in several C-N bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the construction of C-N bonds, offering high efficiency and broad substrate scope. wuxiapptec.com

Buchwald-Hartwig C-N Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between aryl halides or triflates and amines. mychemblog.comalfa-chemistry.comorganic-chemistry.org In this reaction, this compound can act as the amine component, coupling with various aryl electrophiles. mychemblog.comalfa-chemistry.com The general mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. wuxiapptec.commychemblog.comalfa-chemistry.comyoutube.com The choice of ligand and base is critical for the success of the reaction. wuxiapptec.commychemblog.com

Chan-Lam Coupling: The Chan-Lam coupling provides an alternative, copper-catalyzed method for the formation of C-N bonds. organic-chemistry.orgwikipedia.org This reaction typically couples aryl boronic acids with amines or alcohols and can often be performed under milder conditions, such as at room temperature and open to the air. organic-chemistry.orgwikipedia.orgyoutube.com this compound can serve as the amine partner in this transformation. organic-chemistry.orgwikipedia.org The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination. wikipedia.org

Coupling ReactionCatalystCoupling PartnersKey Features
Buchwald-Hartwig PalladiumAryl Halides/Triflates + AminesHigh efficiency, broad scope. mychemblog.comalfa-chemistry.comorganic-chemistry.org
Chan-Lam CopperAryl Boronic Acids + Amines/AlcoholsMild conditions, often at room temperature. organic-chemistry.orgwikipedia.orgyoutube.com

Amination reactions provide direct routes to introduce amino groups into organic molecules.

Gabriel–Cromwell Reaction for Aziridine (B145994) Formation: The Gabriel-Cromwell reaction is a method for the synthesis of aziridines. nih.govnih.gov While the classical Gabriel synthesis is used for primary amines, its modification by Cromwell allows for the formation of the three-membered aziridine ring. In some contexts, derivatives of 2-tosylethanamine could potentially be involved in intramolecular cyclizations to form N-tosylaziridine, a protected form of aziridine. This transformation would typically involve the generation of a suitable leaving group at the beta-carbon, followed by intramolecular nucleophilic attack by the amine.

Cycloaddition Reactions

The primary amine of this compound can be transformed into other functional groups that can participate in cycloaddition reactions.

1,3-Dipolar Cycloadditions with Alkynes for 1,2,3-Triazole Formation: The primary amine of this compound can be converted to an azide (B81097). This azide derivative can then undergo a 1,3-dipolar cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring system. nih.govnih.gov This reaction, often referred to as "click chemistry," is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I). nih.gov Ruthenium catalysts can also be employed for the cycloaddition of azides with internal alkynes, sometimes leading to different regiochemical outcomes. nih.gov

Transformations of the Tosyl Group

The tosyl group in this compound serves as a protecting group for the amine and can also influence the molecule's reactivity. Its removal is often a crucial step in a synthetic sequence.

Detosylation and Deprotection Strategies

The removal of the tosyl group, or detosylation, can be achieved under various conditions.

Regioselective Sulfonylation Reactions

While this compound itself is already N-tosylated, the concept of regioselective sulfonylation is crucial in its synthesis and in the reactions of its derivatives. The tosyl group plays a pivotal role as both a protecting group for the amine and an activating group for other transformations.

The primary method for preparing N-alkyl-p-toluenesulfonamides involves the reaction of p-toluenesulfonyl chloride with a primary amine. google.com This reaction is the basis for the synthesis of 2-tosylethanamine itself. In a broader context, reactions involving the tosyl group are of significant interest. For instance, the tosyl group is an excellent leaving group in nucleophilic substitution reactions. While the N-tosyl bond is generally stable, under certain conditions, the tosyl group can be cleaved or can participate in further reactions.

In the context of derivatives, if this compound were to be modified to contain a hydroxyl group, for example, forming N-(2-hydroxyethyl)-p-toluenesulfonamide, this hydroxyl group could then undergo a regioselective tosylation. This second tosylation would create a bis-tosylated intermediate which is highly reactive and prone to intramolecular cyclization.

Table 1: Examples of Reactions Involving the Tosyl Group
ReactantReagent(s)ProductReaction TypeReference
p-Toluenesulfonyl chloride and primary amineBase (e.g., pyridine)N-alkyl-p-toluenesulfonamideN-Sulfonylation google.com
N-(2-hydroxyethyl)-p-toluenesulfonamidep-Toluenesulfonyl chloride, BaseN,O-bis(tosyl)ethane-1,2-diamine derivativeO-Sulfonylation nih.gov

Reactivity of the Ethane (B1197151) Backbone

The two-carbon chain of this compound provides a scaffold for a variety of organic transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

The primary amine of 2-tosylethanamine can be converted into an imine through reaction with an aldehyde or ketone. These N-tosylated imines are valuable intermediates that can undergo reduction to form secondary amines. The reduction of imines is a fundamental transformation in organic synthesis.

A common method for this reduction is the use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, an imine formed from 2-tosylethanamine and a generic aldehyde (R-CHO) would yield an N-substituted-N-(2-tosylethyl)amine upon reduction. The general reaction proceeds via the nucleophilic addition of a hydride ion to the imine carbon, followed by protonation of the resulting nitrogen anion.

While direct literature examples for the reduction of imines derived specifically from this compound are not prevalent, the reduction of N-protected amino aldehydes and imines is a well-established synthetic methodology. For example, the reduction of N-protected amino aldehydes to the corresponding amino alcohols is a key step in many synthetic routes. core.ac.uk

Table 2: Plausible Hydride Reduction of an Imine Derived from 2-Tosylethanamine
Starting ImineReducing AgentProductReaction Conditions
N-(Arylmethylidene)-2-(p-toluenesulfonamido)ethanamineSodium borohydride (NaBH₄)N-(Arylmethyl)-2-(p-toluenesulfonamido)ethanamineMethanol, Room Temperature
N-(Alkylidene)-2-(p-toluenesulfonamido)ethanamineLithium aluminum hydride (LiAlH₄)N-(Alkyl)-2-(p-toluenesulfonamido)ethanamineAnhydrous ether, followed by aqueous workup

The ethane backbone of 2-tosylethanamine derivatives is amenable to various functional group interconversions, a cornerstone of synthetic organic chemistry. A prime example is the transformation of N-(2-hydroxyethyl)-p-toluenesulfonamide, which can be conceptually derived from this compound, into N-tosylaziridine.

This transformation is a one-pot procedure involving the tosylation of the hydroxyl group followed by an intramolecular 1,3-elimination. nih.gov The reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) or potassium carbonate. The resulting N-tosylaziridine is a highly valuable synthetic intermediate, as the strained three-membered ring is susceptible to ring-opening reactions with a wide range of nucleophiles, providing access to a diverse array of functionalized N-tosylated ethylamine (B1201723) derivatives. nih.gov

This intramolecular cyclization highlights the ability to convert a linear ethane backbone into a reactive heterocyclic system. Other potential functional group interconversions could involve the oxidation of a hydroxylated derivative to an aldehyde or carboxylic acid, or the conversion of the amine to other nitrogen-containing functional groups, although these are less commonly reported for this specific scaffold.

Table 3: Functional Group Interconversion of a 2-Tosylethanamine Derivative
Starting MaterialReagent(s)ProductReaction TypeReference
N-(2-hydroxyethyl)-p-toluenesulfonamideTosyl chloride, KOH, H₂O/CH₂Cl₂N-TosylaziridineIntramolecular Cyclization (1,3-Elimination) nih.gov

Stereoselective Synthesis and Chiral Applications

Enantioconvergent Transformations Utilizing Related Sulfonamide Scaffolds

Enantioconvergent synthesis is a powerful strategy that converts both enantiomers of a racemic starting material into a single, desired enantiomer of the product. acs.org This process avoids the 50% theoretical yield limit of a classical kinetic resolution. In these transformations, a chiral catalyst differentiates between two enantiomers of a substrate or, more commonly, a racemic mixture is converted into a prochiral intermediate which then reacts stereoselectively. acs.org

Sulfonamide groups, such as the one present in 2-tosylethanamine (B1623016), have been effectively utilized as directing groups in such processes. For instance, research has demonstrated the use of sulfonamide-bearing substrates in nickel-catalyzed enantioconvergent cross-coupling reactions. In one example, 1-bromo-1-fluoroalkanes featuring a sulfonamide directing group were coupled with alkylboranes. acs.org The reaction proceeds with the aid of a chiral diamine ligand, converting the racemic starting material into a single enantiomer of the γ-fluorosulfonamide product with high enantiomeric excess. acs.org

Table 1: Enantioconvergent Cross-Coupling of a Sulfonamide-Bearing Bromoalkane

This table summarizes a representative nickel-catalyzed enantioconvergent reaction where a sulfonamide acts as a directing group to produce a chiral product.

SubstrateCatalyst SystemProductYieldEnantiomeric Excess (ee)Reference
1-Bromo-1-fluoroalkane with sulfonamide directing groupNiCl2/Diamine Ligand 93γ-fluorosulfonamide 98ModestUp to 91% acs.org

Diastereoselective Control in Derivatization and Cycloaddition Reactions

Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters. The tosyl group and related sulfonamide structures can exert significant steric and electronic influence, guiding the approach of reagents to create a specific diastereomer preferentially. This control is evident in derivatization reactions and, notably, in cycloadditions.

A key example is the metal-free diastereoselective formal [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones. researchgate.net While not a tosyl group, the N-substituted amine derivative demonstrates the principle of using such scaffolds to control stereochemistry. This reaction proceeds with high diastereoselectivity, leading to the formation of complex tetracyclic spirooxindoles. researchgate.net The diastereomeric ratio (dr) of the products is determined by the specific substrates and reaction conditions, showcasing the fine control achievable. researchgate.net

Similarly, stereoselective Michael additions onto rings containing a protected nitrogen atom can be highly diastereoselective. The addition of organometallic reagents (Gilman or Grignard) to dihydropyranones occurs with a strong preference for axial attack, leading to a single diastereomer of the product. nih.gov This principle is directly applicable to nitrogen-containing heterocyclic systems derived from structures like 2-tosylethanamine.

Table 2: Diastereoselective Formal [3+2] Cycloaddition

This table details the results of a diastereoselective cycloaddition reaction, highlighting the formation of specific stereoisomers.

Ketimine Reactant (1)Dione Reactant (2)ConditionsYieldDiastereomeric Ratio (dr)Reference
N-2,2,2-trifluoroethylisatin ketimineCyclopentene-1,3-dioneDABCO, DCE, 50 °C, 24 hUp to 99%Up to 91:9 researchgate.net

Development and Application of Chiral Catalysts and Ligands in Related Systems

The sulfonamide framework is a cornerstone in the design of modern chiral ligands and catalysts. sigmaaldrich.com The unique structural and electronic properties of sulfonamides allow them to coordinate with metals and influence the chiral environment of a reaction center. A significant area of development is in the synthesis of atropisomeric sulfonamides—molecules that are chiral due to restricted rotation around a single bond, in this case, a nitrogen-carbon (N-C) bond. nih.gov

Catalytic enantioselective methods have been developed to synthesize these N-C axially chiral sulfonamides with high optical purity. For example, palladium-catalyzed Tsuji-Trost N-allylation has been used to obtain N-(2-tert-butylphenyl)sulfonamides in an enantioselective manner. nih.gov These axially chiral sulfonamides are not just synthetic targets; they can serve as valuable chiral ligands themselves or as precursors to other complex chiral molecules. researchgate.netnih.gov The development of organocatalytic methods, using chiral amine catalysts, has also provided a practical route to these important compounds. nih.gov The resulting chiral sulfonamide structures have shown great potential in drug discovery and as ligands in other asymmetric transformations. researchgate.netresearchgate.net

Table 3: Catalytic Enantioselective Synthesis of N-C Axially Chiral Compounds

This table presents data from a palladium-catalyzed reaction to form N-C axially chiral anilides, a class of compounds structurally related to the target sulfonamides.

ReactantsCatalyst SystemProduct ClassYieldEnantiomeric Excess (ee)Reference
ortho-tert-butylanilides + 4-iodonitrobenzeneChiral Pd CatalystN-C axially chiral N-arylated anilidesGoodUp to 96% nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. It provides a wealth of information regarding the structure and chemical environment of a molecule.

Structural Elucidation via ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR are fundamental for determining the basic structure of 2-Tosylethanamine (B1623016) hydrochloride.

In the ¹H NMR spectrum , the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number and connectivity of different types of protons. For 2-Tosylethanamine hydrochloride, one would expect to observe distinct signals for the aromatic protons of the tosyl group, the methylene (B1212753) (CH₂) groups of the ethylamine (B1201723) chain, the amine (NH) proton, and the methyl (CH₃) protons of the tosyl group. The aromatic protons typically appear as two doublets in the downfield region (around 7-8 ppm) due to the para-substitution on the benzene (B151609) ring. rsc.orgnih.gov The methylene protons adjacent to the nitrogen and the sulfonyl group would exhibit characteristic triplet or multiplet patterns. chemicalbook.comchemicalbook.comchemicalbook.com The methyl protons of the tosyl group would present as a singlet in the upfield region (around 2.4 ppm). nih.gov

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be expected for the quaternary and CH carbons of the aromatic ring, the two methylene carbons of the ethylamine backbone, and the methyl carbon of the tosyl group. rsc.orgresearchgate.netchemicalbook.com The chemical shifts of these carbons are influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and sulfur), providing key structural clues. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Tosyl-CH₃~2.4 (s)~21
-CH₂-N~3.3 (t)~40
-CH₂-S~3.5 (t)~55
Aromatic C-H (ortho to SO₂)~7.8 (d)~129
Aromatic C-H (ortho to CH₃)~7.4 (d)~127
Aromatic C-SO₂-~144
Aromatic C-CH₃-~135
(s = singlet, d = doublet, t = triplet). These are predicted values based on typical shifts for similar sulfonamide and tosyl compounds.

Advanced 2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and unambiguously establish atomic connectivity.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, COSY would show correlations between the adjacent methylene protons of the ethylamine chain, confirming their connectivity. It would also show correlations between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹³C-¹H). An HSQC spectrum would definitively assign which proton signal corresponds to which carbon signal, for instance, linking the methyl proton singlet to the methyl carbon signal and the methylene proton signals to their respective carbon signals. unar.ac.id

Conformation Analysis through NMR

The conformation of the sulfonamide group with respect to the ethylamine chain and the orientation of the tosyl group can be investigated using advanced NMR methods. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule in solution. umich.edunih.gov Studies on related aromatic sulfonamides have shown that hindered rotation around the Aryl-S bond can lead to the existence of different conformational isomers (rotamers) that may be observable by dynamic NMR experiments at varying temperatures. umich.edu

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C₉H₁₄ClNO₂S. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Application in Mechanistic Studies (e.g., radical detection)

Mass spectrometry is a valuable tool in studying reaction mechanisms. In reactions where radical intermediates are suspected, MS techniques can be employed to detect these highly reactive species. While direct detection can be challenging due to their short lifetimes, techniques such as derivatization with spin traps followed by LC-MS/MS analysis can be used to identify and characterize radical adducts. nih.govnih.gov The fragmentation patterns of tosylated amines in MS/MS experiments can also provide mechanistic insights into their decomposition pathways. researchgate.net For example, the derivatization of biogenic amines with tosyl chloride is a known method to enhance their detection by LC-MS/MS. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Tautomerism

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for probing the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the sulfonamide and amine functional groups.

Based on data from related sulfonamides, the following characteristic IR absorption bands can be expected orgsyn.orgchemicalbook.comnist.govnih.govlibretexts.org:

N-H Stretching: The N-H stretching vibrations of the primary amine hydrochloride would appear in the region of 3200-3000 cm⁻¹. The sulfonamide N-H stretch is typically observed around 3350-3250 cm⁻¹.

S=O Stretching: The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are strong and characteristic, appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Aromatic C-H and C=C Stretching: The aromatic ring of the tosyl group will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond is typically found in the 1250-1020 cm⁻¹ range.

Interactive IR Data Table for Sulfonamides:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Amine (R-NH₃⁺)N-H Stretch3200-3000
Sulfonamide (R-SO₂NHR')N-H Stretch3350-3250
Sulfonyl (SO₂)Asymmetric Stretch1350-1300
Sulfonyl (SO₂)Symmetric Stretch1160-1140
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The tosyl group in this compound contains a benzene ring, which is a chromophore that absorbs UV radiation.

The UV-Vis spectrum of p-toluenesulfonamide, a closely related compound, shows absorption maxima (λ_max) at approximately 224 nm, with weaker absorptions at 263 nm and a shoulder at 275 nm. orgsyn.org The primary absorption is due to the π → π* transition of the benzene ring. masterorganicchemistry.comyoutube.comlibretexts.org The presence of the sulfonamide group and the ethylamine side chain in this compound may cause slight shifts in the absorption maxima compared to p-toluenesulfonamide. The hydrochloride salt form is not expected to significantly alter the electronic transitions of the aromatic chromophore. The study of related aromatic compounds confirms that increasing conjugation leads to a bathochromic (red) shift in the absorption maximum. libretexts.orgresearchgate.netscience-softcon.de

Chromatographic Techniques for Reaction Monitoring and Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final products. Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose.

In the synthesis of tosyl-protected amines, TLC is routinely used to track the consumption of the starting amine and the formation of the tosylated product. orgsyn.orgjchemlett.com Silica (B1680970) gel is a common stationary phase for the TLC analysis of such compounds. orgsyn.orgoiv.int The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297) is often employed. orgsyn.org For amines, which can interact strongly with the acidic silica gel, it is sometimes beneficial to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to improve spot shape and reduce tailing.

Visualization of the spots on a TLC plate can be achieved by several methods. Since the tosyl group is UV active, the spots can be visualized under a UV lamp, typically at 254 nm. orgsyn.org Additionally, chemical staining agents can be used. For a primary amine like this compound, ninhydrin (B49086) is a highly effective stain that reacts with the primary amine to produce a characteristic colored spot, often purple or yellow. researchgate.net

The retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. In a typical synthesis of a mono-tosylated diamine, the R_f value of the product is expected to be different from that of the starting diamine. orgsyn.org For example, in the tosylation of 1,1'-binaphthyl-2,2'-diamine, the starting material had an R_f of 0.5, while the mono-tosylated product had an R_f of 0.6 in a 1:1 ethyl acetate:hexanes eluent. orgsyn.org This difference in R_f values allows for the effective monitoring of the reaction's progress.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Reaction Pathways

Elucidation of Reaction Mechanisms

In certain reactions, 2-Tosylethanamine (B1623016) can be involved in single electron transfer (SET) processes, leading to the formation of radical intermediates. The formation of an amine radical cation can occur, which then undergoes further reactions. nih.gov The study of such radical processes is essential for understanding the complete reaction mechanism, particularly in photochemically or electrochemically induced reactions. Computational models can characterize the electronic structure and stability of these radical species and map out the subsequent reaction steps. The generation of hydroxyl radicals during microsomal electron transfer has been demonstrated, providing a basis for understanding similar processes in other systems. nih.gov

The identification and characterization of transition states are fundamental to understanding reaction kinetics. Transition state theory posits that the rate of a reaction is determined by the energy barrier (activation energy) corresponding to the highest energy point along the reaction coordinate, the transition state. Computational methods, particularly DFT, are employed to locate these transition states and calculate their energies and geometries. The resulting energy profiles provide a visual representation of the energy changes throughout the reaction, highlighting the kinetic and thermodynamic favorability of different pathways.

Prediction and Understanding of Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, predicting the regioselectivity and stereoselectivity is a key challenge. Computational models can be used to calculate the energies of the different possible transition states leading to various regioisomers or stereoisomers. The preferred reaction pathway is typically the one with the lowest activation energy, thus allowing for the prediction of the major product. This approach has been successfully applied to various amine-catalyzed reactions to understand and predict their outcomes. nih.gov The manipulation of stereochemistry has been shown to be a powerful tool in fine-tuning the selectivity of bioactive molecules. mdpi.com

Q & A

Q. How to address conflicting reports on the compound’s toxicity in cell-based assays?

  • Methodological Answer : Discrepancies stem from differences in cell lines (e.g., primary vs. immortalized) and assay duration. Standardize protocols using:
  • IC50 determination : 72-hour exposure vs. 24-hour.
  • Resazurin assays for metabolic activity (lower false-negative rates than MTT). Include positive controls (e.g., cisplatin) and validate via flow cytometry (apoptosis markers: Annexin V/PI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.